Butyl 2-methylbutyrate (CAS 15706-73-7) is a branched-chain alkyl alkanoate primarily utilized as a high-value ester in flavor and fragrance compounding. Characterized by a boiling point of 174–176 °C and an estimated logP of 3.53, this compound provides a stable, lipophilic profile suitable for non-aqueous matrices[1]. Unlike highly volatile top-note esters, its moderate vapor pressure and structural branching make it a critical mid-note component for imparting sweet, tropical, and berry organoleptic properties in complex formulations.
Generic substitution with unbranched isomers (e.g., butyl butyrate) or shorter-chain analogs (e.g., ethyl 2-methylbutyrate) fundamentally compromises both processability and application performance. In procurement, substituting with ethyl 2-methylbutyrate introduces a highly flammable material (flash point ~25 °C) that flashes off rapidly during thermal processing, whereas butyl 2-methylbutyrate offers safer handling (flash point 58–60 °C) and enhanced thermal retention . Furthermore, replacing it with the unbranched butyl butyrate alters the sensory profile from a complex tropical/berry note to a generic apple/pear note, causing formulations to fail strict organoleptic quality control standards [1].
When selecting esters for thermally processed goods or large-scale compounding, volatility dictates both performance and safety. Butyl 2-methylbutyrate exhibits a boiling point of 174–176 °C and a closed-cup flash point of 58–60 °C. In contrast, the commonly substituted ethyl 2-methylbutyrate boils at 132 °C with a flash point of ~25 °C . This quantitative difference means the butyl ester remains stable in the matrix during heating, while the ethyl ester is prone to rapid volatilization and requires stricter flammable storage protocols.
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | BP: 174–176 °C; Flash Point: 58–60 °C |
| Comparator Or Baseline | Ethyl 2-methylbutyrate (BP: 132 °C; Flash Point: ~25 °C) |
| Quantified Difference | +42 °C higher boiling point; +33 °C higher flash point |
| Conditions | Standard atmospheric pressure (760 mmHg) and closed-cup flash point testing |
Higher boiling and flash points ensure better flavor retention in baked or extruded goods and reduce hazardous material handling costs.
For non-aqueous formulations or lipid-based emulsions, the partition coefficient (LogP) is a critical selection metric. Butyl 2-methylbutyrate has an estimated LogP of 3.53, making it highly lipophilic compared to standard short-chain fruit esters like butyl acetate, which has a LogP of approximately 1.78 [1]. This higher lipophilicity drives stronger partitioning into oil phases, preventing phase separation or flavor loss in complex emulsion systems.
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP ~3.53 |
| Comparator Or Baseline | Standard short-chain fruit esters (e.g., Butyl acetate LogP ~1.78) |
| Quantified Difference | LogP increase of ~1.75 units |
| Conditions | Octanol/water partition coefficient estimation at 25 °C |
A higher logP dictates enhanced partitioning into lipid phases, making it the required choice for oil-based flavor emulsions and wax matrices.
In the quality control of fermented beverages, analytical traceability relies on distinct chromatographic retention. In comprehensive two-dimensional gas chromatography (GCxGC-MS) studies of fruity beers, butyl 2-methylbutyrate elutes at a retention temperature of 179 °C, entirely separated from ethyl 2-methylbutyrate, which elutes at 132 °C[1]. This wide separation prevents co-elution with highly volatile ethanol byproducts, allowing for precise quantification of the ester profile.
| Evidence Dimension | GCxGC-MS Elution Temperature |
| Target Compound Data | Elution at 179 °C |
| Comparator Or Baseline | Ethyl 2-methylbutyrate (Elution at 132 °C) |
| Quantified Difference | 47 °C higher elution temperature |
| Conditions | Headspace solid-phase microextraction (HS-SPME) GCxGC-MS of fermented fruit beverages |
Distinct retention behavior prevents co-elution with highly volatile fermentation byproducts, enabling precise analytical traceability in beverage QC.
Procurement decisions in flavor compounding often hinge on specific organoleptic targets. While the unbranched isomer, butyl butyrate, provides a standard apple and pear profile, the addition of the 2-methyl branch in butyl 2-methylbutyrate shifts the sensory profile to complex tropical, berry, and sweet notes[1]. This structural change alters the receptor binding affinity and odor activity value (OAV), meaning the two isomers are not organoleptically interchangeable.
| Evidence Dimension | Organoleptic Profile |
| Target Compound Data | Complex tropical, berry, and sweet notes |
| Comparator Or Baseline | Butyl butyrate (Generic apple/pear notes) |
| Quantified Difference | Qualitative shift from orchard fruit to tropical/berry due to 2-methyl branching |
| Conditions | Standard sensory evaluation and odor activity value (OAV) mapping |
The 2-methyl branching is strictly required to achieve specific tropical/berry target profiles, meaning the unbranched isomer cannot be used as a cost-saving substitute.
Due to its elevated boiling point (174–176 °C) compared to shorter-chain esters, butyl 2-methylbutyrate is the preferred choice for baked goods, extruded snacks, and hard candies where flavor retention during high-temperature processing is critical [1].
Leveraging its high lipophilicity (LogP ~3.53), this compound is highly suited for non-aqueous flavor systems, oil-based extracts, and wax matrices, ensuring stable partitioning without phase separation [1].
Because of its distinct GCxGC-MS retention time, butyl 2-methylbutyrate serves as a reliable analytical marker for profiling ester development and maturation in premium ciders and fruit-fermented beers, free from the co-elution issues of lighter volatiles [1].
Flammable